molecular formula C11H12N2O4 B14847202 5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid

5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid

Cat. No.: B14847202
M. Wt: 236.22 g/mol
InChI Key: NRHXLTWBYDCJSG-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a cyclopropoxy group and a methylcarbamoyl group attached to the isonicotinic acid core. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position, making it an isomer of picolinic acid and nicotinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the methylcarbamoyl group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired functional groups are correctly positioned.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    Nicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 3-position.

    Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

Uniqueness

5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid is unique due to the presence of the cyclopropoxy and methylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

5-cyclopropyloxy-2-(methylcarbamoyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-12-10(14)8-4-7(11(15)16)9(5-13-8)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16)

InChI Key

NRHXLTWBYDCJSG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)C(=O)O)OC2CC2

Origin of Product

United States

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